Gambiriin A2
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Description
Gambiriin A2 is a catechin.
Scientific Research Applications
Chemical Structure and Composition
Gambiriin A2, a chalcane-flavan dimer, is one of the polyphenolic constituents isolated from Uncaria gambir, a plant extract used in traditional medicine in Asia. The study by Taniguchi et al. (2007) provides a revised structural characterization of this compound, highlighting its complex chemical nature and potential therapeutic applications. This research paves the way for understanding the biological activities of this compound in various medical and scientific contexts (Taniguchi et al., 2007).
Potential Bioactivity
This compound has been investigated for various biological activities. For instance, a study by Zhou et al. (2022) explored the bioactive properties of this compound and related compounds in pine bark extract, finding their potential in dental bioactivity. This discovery expands the understanding of bioactive catechin oligomers and their implications in natural dental health enhancement (Zhou et al., 2022).
Quality Assessment of Gambir
In another study, Taniguchi et al. (2007) conducted a quantitative analysis of polyphenolic constituents in gambir products, including this compound. This research is crucial for establishing quality control and evaluation methods for gambir and its components, thereby ensuring the standardization and efficacy of products containing this compound (Taniguchi et al., 2007).
Antifibrotic Potential
This compound was also studied for its antifibrotic properties in keloid fibroblast cells by Jusman et al. (2022). Their research focused on the inhibitory effects of this compound on keloid fibroblast proliferation, indicating its potential use in herbal-based therapies for keloid management (Jusman et al., 2022).
α-Glucosidase Inhibition
Another significant application of this compound is in the inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism. Kim et al. (2014) explored this potential, suggesting its utility in managing diseases like diabetes by modulating glucose absorption (Kim et al., 2014).
Cardiovascular Effects
A study by Mok et al. (1992) investigated the cardiovascular responses produced by this compound, highlighting its potential in managing blood pressure and heart rate. This research offers insights into the therapeutic applications of this compound in cardiovascular health (Mok et al., 1992).
Properties
Molecular Formula |
C30H28O12 |
---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(1R,2S)-1-(3,4-dihydroxyphenyl)-2-hydroxy-3-(2,4,6-trihydroxyphenyl)propyl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H28O12/c31-14-7-19(34)15(20(35)8-14)9-24(39)27(12-1-3-17(32)22(37)5-12)28-25(40)11-21(36)16-10-26(41)29(42-30(16)28)13-2-4-18(33)23(38)6-13/h1-8,11,24,26-27,29,31-41H,9-10H2/t24-,26-,27-,29-/m0/s1 |
InChI Key |
AAOPKIFUFWCDQZ-CXXWFMJBSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](OC2=C1C(=CC(=C2[C@@H](C3=CC(=C(C=C3)O)O)[C@H](CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C(C3=CC(=C(C=C3)O)O)C(CC4=C(C=C(C=C4O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |
Origin of Product |
United States |
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